REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:7]([Br:11])[CH2:8][CH2:9][CH3:10]>CCC(C)=O>[Br-:11].[CH3:1][N+:2]1([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a thermometer, nitrogen gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C[N+]1(CCCC1)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |